molecular formula C12H7Cl2FN2O B1304096 2-chloro-N-(2-chloropyridin-3-yl)-4-fluorobenzamide CAS No. 648427-36-5

2-chloro-N-(2-chloropyridin-3-yl)-4-fluorobenzamide

Cat. No. B1304096
CAS RN: 648427-36-5
M. Wt: 285.1 g/mol
InChI Key: ZTFAIODYRNJODX-UHFFFAOYSA-N
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Description

The compound 2-chloro-N-(2-chloropyridin-3-yl)-4-fluorobenzamide is a synthetic molecule that may be of interest due to its potential chemical and biological properties. While the specific compound is not directly mentioned in the provided papers, similar compounds with chloro, fluoro, and benzamide groups have been studied for various applications, including as antiallergic agents, mGluR1 antagonists, and in antiproliferative activity against cancer cell lines.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from simple precursors. For instance, the synthesis of N-(pyridin-4-yl)-(indol-3-yl)alkylamides involved indolization under Fischer conditions, followed by Japp-Klingemann method and amidification . Similarly, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide included condensation reactions and chlorination with phosphorus oxychloride . These methods could potentially be adapted for the synthesis of 2-chloro-N-(2-chloropyridin-3-yl)-4-fluorobenzamide.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray diffraction, and optimized geometric bond lengths and angles have been compared with density functional theory (DFT) calculations . The molecular structure of 2-chloro-N-(2-chloropyridin-3-yl)-4-fluorobenzamide would likely be characterized by similar methods to understand its conformation and electronic properties.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored in various chemical reactions. For example, 4-chloro-2-fluoro-5-nitrobenzoic acid has been used as a multireactive building block for the synthesis of various heterocyclic scaffolds . The presence of chloro, fluoro, and nitro groups in these compounds suggests that 2-chloro-N-(2-chloropyridin-3-yl)-4-fluorobenzamide could also be a versatile intermediate for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their functional groups. For instance, the presence of fluorine can affect the compound's lipophilicity and metabolic stability, which is important in drug design . The antitumor activity of related compounds has been investigated using electrochemical measurements and biological assays . The physical and chemical properties of 2-chloro-N-(2-chloropyridin-3-yl)-4-fluorobenzamide would need to be studied in detail to fully understand its potential applications.

Scientific Research Applications

Charge Density Analysis and Molecular Interactions

Research by Hathwar and Row (2011) focused on the experimental charge density distribution in related compounds, highlighting the significance of short Cl···F and F···F interactions. Their study, using high-resolution X-ray diffraction data, offers insights into the attractive nature of Cl···F interactions and the polarization effects on fluorine atoms, which are critical for understanding the molecular interactions in crystals (Hathwar & Row, 2011).

Halogen Exchange Reactions

Schlosser and Cottet (2002) described the halogen/halogen displacement reactions in pyridines, including 2-chloropyridines, demonstrating the synthetic utility of such transformations in organic chemistry. Their work elucidates the reactivity of chloro and bromo derivatives in halogen exchange reactions, which is essential for developing novel synthetic pathways (Schlosser & Cottet, 2002).

Antimicrobial Activity

Desai et al. (2013) synthesized new derivatives bearing a fluorine atom in the benzoyl group and assessed their antimicrobial activity. Their findings underscore the role of fluorine in enhancing antimicrobial properties, highlighting the potential of fluorinated benzamides in developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).

Synthesis and Characterization of Novel Compounds

Murthy et al. (2017) explored the synthesis, characterization, and reactivity of novel heterocycle-based molecules. Their comprehensive study provides valuable insights into the synthetic strategies and the physicochemical properties of novel compounds, contributing to the broader field of organic and medicinal chemistry (Murthy et al., 2017).

Safety and Hazards

The safety information for “2-chloro-N-(2-chloropyridin-3-yl)acetamide” includes several hazard statements: H302, H315, H318, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

2-chloro-N-(2-chloropyridin-3-yl)-4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2FN2O/c13-9-6-7(15)3-4-8(9)12(18)17-10-2-1-5-16-11(10)14/h1-6H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTFAIODYRNJODX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)NC(=O)C2=C(C=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2-chloropyridin-3-yl)-4-fluorobenzamide

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